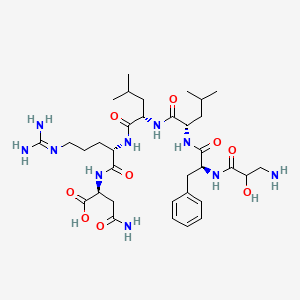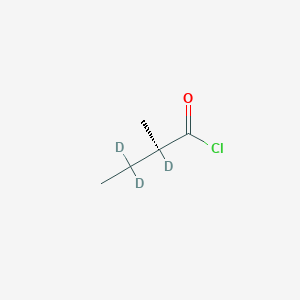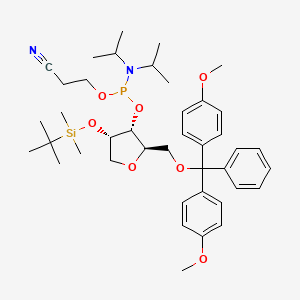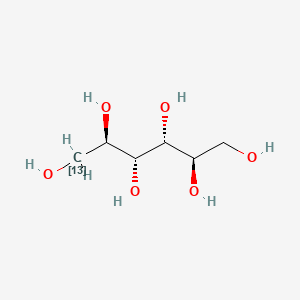
H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Isoser-Phe-Leu-Leu-Arg-Asn-OH is a peptide compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This peptide is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
Hydrogel-Based Microfluidic Devices for Directed Cell Migration Studies
Researchers have developed a hydrogel-based microfluidic device capable of generating a steady, long-term linear chemical concentration gradient for studying chemotactic responses of cells. This advancement demonstrates the utility of peptides and amino acids in creating environments for biological experiments, especially in tissue engineering and cell migration studies (Cheng et al., 2007).
LC-MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds
A modified LC-MS/MS method has been developed for the large-scale screening of metabolic phenotypes, measuring twenty amino acids and five metabolically related compounds. This technique, by providing enhanced separation and detection capabilities, underscores the significance of peptides and amino acids in metabolic research and phenotyping (Gu et al., 2007).
Oligopeptides and Copeptides Formation from Racemic Mixtures
Studies have shown the formation of oligopeptides from racemic mixtures of amino acids in aqueous solutions, highlighting a potential route for the spontaneous generation of peptides with homochiral sequences. This research contributes to our understanding of biochirogenesis and the origin of life, providing insights into how peptides might have formed under prebiotic conditions (Illos et al., 2008).
Self-Assembled Nanostructures from Peptide Motifs
The molecular self-assembly of short peptide motifs, such as diphenylalanine, has been explored for its potential applications in biomaterial chemistry, sensors, and bioelectronics. This research demonstrates how peptide sequences can form unique morphological structures with potential utility in nanotechnology and materials science (Datta et al., 2018).
Transmembrane Segment Studies of Na+/H+ Exchanger
Investigations into the cysteine accessibility of amino acids in the critical transmembrane segment of the Na+/H+ exchanger have provided valuable insights into the protein's function. This research exemplifies the role of specific amino acids in the structure and function of membrane proteins, relevant to understanding ion transport and regulation (Ding et al., 2007).
Mechanism of Action
Target of Action
The primary target of iso-TRAP-6 is the thrombin receptor . This receptor, also known as Proteinase Activated Receptor 1 (PAR-1) , plays a crucial role in the activation of platelets .
Mode of Action
Iso-TRAP-6 interacts with its target, the thrombin receptor, to activate platelets . It’s important to note that iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , a hexapeptide that also activates the thrombin receptor.
Biochemical Pathways
The activation of the thrombin receptor by iso-TRAP-6 triggers a cascade of biochemical reactions that lead to platelet aggregation . This is part of the body’s natural response to injury, helping to form blood clots and prevent excessive bleeding.
Pharmacokinetics
It’s known that iso-trap-6 significantly resists degradation by aminopeptidase m and is much more stable in plasma and serum . This suggests that iso-TRAP-6 may have a longer half-life and potentially greater bioavailability than other thrombin receptor activators.
Result of Action
The activation of the thrombin receptor by iso-TRAP-6 leads to platelet aggregation . This can help to form blood clots and prevent excessive bleeding. As iso-trap-6 has only 15-20% of the platelet aggregating activity of sfllrn , the effects may be less pronounced.
properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3-amino-2-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-22(29(48)40-21(11-8-12-39-34(37)38)28(47)44-25(33(52)53)16-27(36)46)41-30(49)23(14-19(3)4)42-31(50)24(43-32(51)26(45)17-35)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,48)(H,41,49)(H,42,50)(H,43,51)(H,44,47)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYQAMJNGSSQH-BKJSQPKXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)
![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)





![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)